Lignoceric acid-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

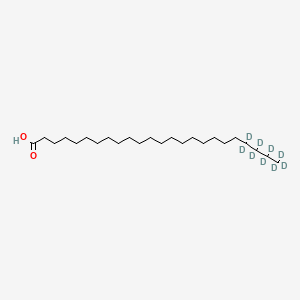

Lignoceric acid-d9, also known as tetracosanoic acid-d9, is a deuterium-labeled version of lignoceric acid. Lignoceric acid is a 24-carbon saturated fatty acid, commonly found in wood tar, various cerebrosides, and in small amounts in most natural fats. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lignoceric acid-d9 can be synthesized through the hydrogenation of tetracosanoic acid using deuterium gas. The process involves the catalytic reduction of tetracosanoic acid in the presence of a deuterium source, typically using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of tetracosanoic acid using deuterium gas. The process is optimized to achieve high yields and purity, with stringent control over reaction conditions to ensure consistent product quality. The final product is purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Lignoceric acid-d9 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce this compound peroxide.

Reduction: Reduction of this compound yields lignoceryl alcohol-d9.

Esterification: this compound can react with alcohols to form esters, such as this compound methyl ester

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide are used

Major Products:

Oxidation: this compound peroxide.

Reduction: Lignoceryl alcohol-d9.

Esterification: this compound methyl ester

Scientific Research Applications

Lignoceric acid-d9 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Used as a tracer to study fatty acid metabolism and lipid biosynthesis.

Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.

Disease Research: Utilized in studies related to Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy.

Industrial Applications: Employed in the production of bio-based chemicals and materials .

Mechanism of Action

Lignoceric acid-d9 exerts its effects primarily through its incorporation into metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is incorporated into cellular membranes and lipid droplets, influencing membrane fluidity and signaling pathways. It also plays a role in the regulation of gene expression related to lipid metabolism .

Comparison with Similar Compounds

Behenic Acid (C220): A 22-carbon saturated fatty acid with similar properties but shorter chain length.

Cerotic Acid (C260): A 26-carbon saturated fatty acid with a longer chain length.

Uniqueness: Lignoceric acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise quantification and tracking in metabolic studies, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula |

C24H48O2 |

|---|---|

Molecular Weight |

377.7 g/mol |

IUPAC Name |

21,21,22,22,23,23,24,24,24-nonadeuteriotetracosanoic acid |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3,2D2,3D2,4D2 |

InChI Key |

QZZGJDVWLFXDLK-YNSOAAEFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)